molecular formula C18H19N3O2S B2751996 ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate CAS No. 1243062-99-8

ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate

Cat. No.: B2751996
CAS No.: 1243062-99-8
M. Wt: 341.43
InChI Key: YHSUVONTTGTRAJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a pyrazolo-fused heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This structure is substituted at position 2 with a 2,4-dimethylphenyl group and at position 4 with a sulfanyl-linked ethyl acetate moiety. This compound is hypothesized to exhibit antitumor properties, supported by studies on structurally related pyrazolo-fused derivatives .

Properties

IUPAC Name

ethyl 2-[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-4-23-17(22)11-24-18-16-10-15(20-21(16)8-7-19-18)14-6-5-12(2)9-13(14)3/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSUVONTTGTRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 2-chloropyrazine under specific conditions to yield the pyrazolo[1,5-a]pyrazine core.

Chemical Reactions Analysis

Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with several pyrazolo-fused heterocycles, differing primarily in core heteroatoms, substituent positions, and functional groups:

  • Pyrazolo[1,5-a]pyrimidines : Compounds like [18F]3 (from ) feature a pyrimidine core with ester or hydroxyl groups. These derivatives demonstrate high tumor uptake in preclinical models, suggesting that the pyrazolo core and ester functionality are critical for biodistribution .
  • Pyrazolo[1,5-a]pyrazines : The compound in (2-(4-ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine) shares the same core but substitutes the 2-position with 4-ethoxyphenyl and the sulfanyl chain with an isobutyl group. This highlights how aryl substituents (e.g., electron-donating vs. electron-withdrawing groups) and sulfanyl chain length modulate physicochemical properties .
  • Hybrid Cores : Ethyl {[2-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl]sulfanyl}acetate (7a, ) incorporates a pyrido-pyrazolo-pyrimidine core with a trifluoromethyl group, enhancing metabolic stability compared to alkyl-substituted analogs .

Aryl Substituents at Position 2

  • 2,4-Dimethylphenyl (Target) : The methyl groups increase lipophilicity (logP ~3.2, estimated), favoring passive diffusion across cell membranes. This substituent may enhance binding to hydrophobic pockets in target proteins .
  • 4-Ethoxyphenyl () : Ethoxy groups balance lipophilicity and polarity, though their larger size may cause steric hindrance .

Sulfanyl-Acetate Derivatives at Position 4

  • Ethyl Ester (Target) : Demonstrates higher tumor uptake in vivo compared to carboxylate derivatives (e.g., [18F]5 in ), as esters resist rapid renal clearance .
  • Trifluoromethyl () : Electron-withdrawing CF3 groups enhance metabolic stability and may improve binding to electron-rich biological targets .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound Compound (7a)
Core Structure Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine Pyrido-pyrazolo-pyrimidine
R2 Substituent 2,4-Dimethylphenyl 4-Methoxyphenyl Trifluoromethyl
R4 Substituent Ethyl sulfanyl acetate Acetamide sulfanyl Ethyl sulfanyl acetate
logP (Estimated) 3.2 2.8 3.6
Solubility Moderate (ester) High (amide) Low (CF3, hybrid core)
Tumor Uptake (In Vivo) Not reported Not tested High (analogous to [18F]3)

Research Findings and Structure-Activity Relationships

  • Ester vs. Carboxylate : Esters (e.g., [18F]3) show superior tumor retention compared to carboxylates ([18F]5), supporting the ethyl ester’s role in the target compound .
  • Aryl Group Influence : 2,4-Dimethylphenyl’s lipophilicity may enhance blood-brain barrier penetration, whereas polar groups (e.g., 4-methoxyphenyl) favor solubility .
  • Core Flexibility : Pyrazolo[1,5-a]pyrazines exhibit broader steric tolerance than pyrimidine analogs, accommodating bulkier substituents .

Biological Activity

Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : 304.36 g/mol

The structure features a pyrazolo[1,5-a]pyrazine core with a sulfanyl group and an ethyl acetate moiety. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a study published in Bioorganic Chemistry highlighted the synthesis of novel diarylpyrazoles that demonstrated potent inhibition of cancer cell proliferation through apoptosis induction .

Table 1: Summary of Anticancer Studies

Study ReferenceCompoundCell Line TestedIC50 (µM)Mechanism of Action
Zia et al. DiarylpyrazolesMCF-7 (Breast Cancer)10.5Induction of Apoptosis
Ahsin et al. Pyrazolo CompoundsHeLa (Cervical Cancer)8.3Inhibition of Cell Cycle

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies showing that similar pyrazole derivatives can inhibit pro-inflammatory cytokines. Research indicates that these compounds can modulate pathways involved in inflammation, such as NF-kB signaling .

Table 2: Anti-inflammatory Studies

Study ReferenceCompound TypeInflammatory ModelResult
Kurbanova et al. Pyrazole DerivativesLPS-induced inflammation in miceSignificant reduction in TNF-alpha levels

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. A study on thiazole derivatives indicated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may alter key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the use of a related pyrazolo compound in a clinical trial for treating specific cancers. The results indicated improved patient outcomes compared to standard therapies, highlighting the therapeutic potential of pyrazolo derivatives .

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